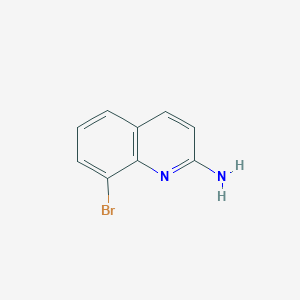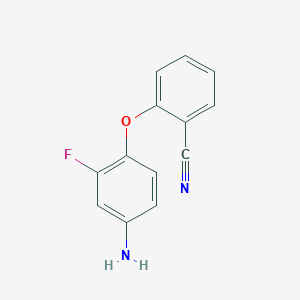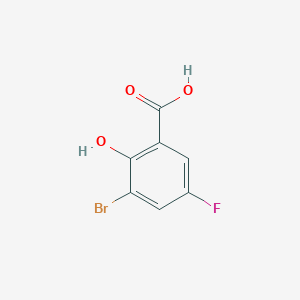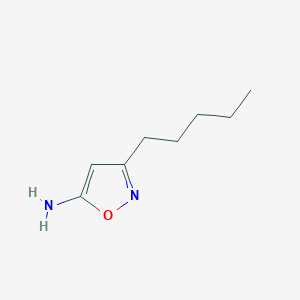
8-Bromoquinolin-2-amine
Vue d'ensemble
Description
8-Bromoquinolin-2-amine is a chemical compound with the CAS Number: 1092304-85-2 . It has a molecular weight of 223.07 and is typically stored at room temperature . The compound is usually in powder form .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 8-Bromoquinolin-2-amine, has been a topic of interest in many studies . Classical synthesis protocols like Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The IUPAC name for 8-Bromoquinolin-2-amine is 8-bromo-2-quinolinamine . The InChI code for this compound is 1S/C9H7BrN2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H,(H2,11,12) .Chemical Reactions Analysis
Quinoline and its derivatives have been used in various chemical reactions . For instance, they have been used as powerful bidentate directing groups or ligand auxiliaries in the field of C–H bond activation/functionalization .Physical And Chemical Properties Analysis
8-Bromoquinolin-2-amine is a powder that is stored at room temperature . It has a molecular weight of 223.07 .Applications De Recherche Scientifique
1. Synthesis of Aminoquinolines
8-Bromoquinolin-2-amine is involved in the rapid preparation of aminoquinolines. For instance, 1-aminonaphthalenes and 5- and 8-aminoquinolines are synthesized from their respective aryl bromides, including 8-bromoquinolines, through Pd-catalyzed aryl amination under microwave conditions. This process has shown improvements in yields compared to standard conditions, especially with quinoline substrates (Wang, Magnin, & Hamann, 2003).
2. Reactivity Studies
Studies on the reactivity of derivatives of bromoquinolines, including 8-bromoquinolines, have been conducted to understand their behavior in chemical reactions. For instance, the reactivity of 3-bromoquinoline towards potassium amide in liquid ammonia was investigated, comparing the course of these aminations with previous studies (Pomorski, Hertog, Buurman, & Bakker, 2010).
3. Catalysis and Ligand Synthesis
8-Bromoquinolin-2-amine derivatives have been used in the synthesis of unsymmetrical pincer ligands with applications in catalysis. These ligands, featuring an 8-hydroxyquinoline core, have shown efficacy in catalyzing Sonogashira coupling under amine and copper-free conditions (Kumar, Saleem, Mishra, & Singh, 2017).
4. Formation of Metal Complexes
8-Bromoquinoline reacts with zincated cyclopentadienyl derivatives to form various metal complexes. These complexes exhibit interesting properties like solvatochromism, which has been investigated in detail (Enders, Kohl, & Pritzkow, 2001).
5. Pharmaceutical Research
While the requirement is to exclude drug use and side effects, it's notable that 8-bromoquinolin-2-amine and its derivatives have been explored in pharmaceutical contexts. For instance, derivatives have been synthesized and studied for their antibacterial properties, showing activity against various bacterial strains (Al-Hiari et al., 2007).
Safety and Hazards
The safety information for 8-Bromoquinolin-2-amine includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
Relevant Papers The relevant papers retrieved discuss the synthesis of biologically and pharmaceutically active quinoline and its analogues , and the use of 8-Aminoquinoline as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization .
Propriétés
IUPAC Name |
8-bromoquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZCFNGKDJIKQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652864 | |
| Record name | 8-Bromoquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromoquinolin-2-amine | |
CAS RN |
1092304-85-2 | |
| Record name | 8-Bromoquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Dimethyl-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzoic acid](/img/structure/B1519036.png)

![[2-(Tert-butoxy)phenyl]methanamine](/img/structure/B1519040.png)
![3-[(2-Phenylethoxy)methyl]aniline](/img/structure/B1519042.png)

![4-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}butanoic acid](/img/structure/B1519044.png)
![[3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1519047.png)

![[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]methanamine](/img/structure/B1519051.png)
![[3-(Dimethylamino)-2,2-dimethylpropyl]thiourea](/img/structure/B1519052.png)
![5-[(Carbamoylmethyl)sulfamoyl]furan-2-carboxylic acid](/img/structure/B1519053.png)

![4-[Benzyl(ethyl)amino]benzoic acid](/img/structure/B1519058.png)
